methyl 4-ethoxy-1H-indole-6-carboxylate
Description
Methyl 4-ethoxy-1H-indole-6-carboxylate is an indole derivative featuring an ethoxy substituent at position 4 and a methyl ester group at position 6. Indole derivatives are critical in medicinal chemistry and materials science due to their diverse biological activities and structural versatility. This compound’s unique substitution pattern influences its electronic properties, solubility, and reactivity.
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
methyl 4-ethoxy-1H-indole-6-carboxylate |
InChI |
InChI=1S/C12H13NO3/c1-3-16-11-7-8(12(14)15-2)6-10-9(11)4-5-13-10/h4-7,13H,3H2,1-2H3 |
InChI Key |
ZGOVZJGRXFBAHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC2=C1C=CN2)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects and Structural Variations
The table below highlights key structural analogs and their properties:
Electronic and Steric Properties
- Ethoxy vs. Methoxy/Chloro/Iodo : The ethoxy group at position 4 (target compound) is electron-donating, enhancing resonance stabilization compared to electron-withdrawing chloro or iodo substituents in analogs . Methoxy groups (e.g., in ethyl 5-methoxyindole-2-carboxylate ) similarly donate electrons but with reduced steric bulk compared to ethoxy.
- Ester Position : The methyl ester at position 6 (target) versus position 2 (e.g., ethyl 5-methoxyindole-2-carboxylate ) alters solubility and crystallinity. Esters at position 6 may facilitate hydrogen bonding with solvents or biological targets.
Preparation Methods
Hydroxylation Followed by Ethylation
A two-step process involves hydroxylation at position 4 followed by O-ethylation. Source details the acetylation of methyl indole-6-carboxylate using AlCl₃ and acetyl chloride. Adapting this, hydroxylation could be achieved via oxidation with hydrogen peroxide or enzymatic catalysis, though direct literature examples are sparse. Subsequent ethylation with ethyl iodide and potassium carbonate in DMF may proceed efficiently, as suggested by source ’s use of methanol scavengers like acetic anhydride.
Solvent and Temperature Optimization
Comparative data from source reveal solvent impacts on yield and purity:
| Solvent | Temperature (°C) | Molar Yield (%) | HPLC Purity (%) |
|---|---|---|---|
| Xylene | 110–130 | 78.8–82.2 | 95.6–99.7 |
| Toluene | 120 | 60.5 | 94.7 |
| DMF | 120 | 79.3 | 99.4 |
Xylene outperforms toluene due to its higher boiling point, facilitating complete reagent dissolution. However, DMF achieves comparable yields at lower temperatures, likely due to its polar aprotic nature enhancing nucleophilicity.
Impurity Profiling and Mitigation
Source identifies two primary impurities (10.03% and 20.03%) in early syntheses, attributed to incomplete acetylation and solvent adducts. Remedial measures include:
-
Enhanced filtration : Post-reaction cooling to −10°C reduces impurity solubility.
-
Vacuum drying : 50°C for 16 hours ensures residual solvent removal.
-
Column chromatography : Silica gel purification, as described in source , elevates purity to >99%.
Catalytic Systems and Reagent Stoichiometry
Stoichiometric excess of triethyl orthobenzoate (3.0 eq) and acetic anhydride (3.0 eq) in source maximizes yield by driving equilibrium toward product formation. Catalytic AlCl₃ (0.1 eq) in source minimizes side reactions while maintaining reaction velocity .
Q & A
Basic Research: What are the standard synthetic routes for methyl 4-ethoxy-1H-indole-6-carboxylate, and how can reaction efficiency be monitored?
Methodological Answer:
A common approach involves introducing substituents (e.g., ethoxy groups) to the indole core via electrophilic substitution or palladium-catalyzed coupling. For example, analogous procedures in indole chemistry use boron trifluoride etherate (BF₃·Et₂O) as a catalyst to promote cyclization or functionalization under inert atmospheres (e.g., nitrogen) . Reaction progress can be monitored via HPLC to track intermediate formation and purity, with quenching steps involving controlled temperature adjustments (e.g., cooling to 0–5°C) to stabilize reactive intermediates . Post-reaction workup typically includes extraction with solvents like ethyl acetate, followed by column chromatography for purification.
Advanced Research: How can reaction conditions be optimized to enhance regioselectivity during ethoxy group introduction?
Methodological Answer:
Regioselectivity challenges arise due to the indole ring’s electronic heterogeneity. To favor substitution at the 4-position:
- Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) or transition-metal catalysts (e.g., Pd/Cu systems) to direct ethoxy group placement .
- Protecting Groups : Temporarily block reactive sites (e.g., the 1H-position) with tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions .
- Computational Modeling : Use density functional theory (DFT) to predict electron density maps of the indole core, identifying favorable sites for electrophilic attack.
Data Analysis: How should researchers resolve contradictions in NMR or mass spectrometry data for this compound?
Methodological Answer:
Discrepancies often stem from impurities or tautomeric forms:
- Multi-Technique Validation : Cross-validate NMR (¹H, ¹³C, DEPT-135) with high-resolution mass spectrometry (HRMS) and IR spectroscopy. For example, the methoxy group’s sharp singlet in NMR (~δ 3.8–4.0 ppm) should align with molecular ion peaks in HRMS .
- Dynamic Exchange Analysis : If tautomerism is suspected (e.g., 1H-indole vs. 3H-indole forms), perform variable-temperature NMR to observe proton exchange rates.
Stability and Storage: What experimental precautions are critical for maintaining compound integrity during long-term studies?
Methodological Answer:
- Storage Conditions : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent oxidation or hydrolysis .
- Stability Testing : Conduct accelerated degradation studies under varied pH, temperature, and humidity conditions. Monitor via HPLC for decomposition products (e.g., carboxylic acid derivatives from ester hydrolysis) .
Biological Evaluation: What experimental designs are recommended for assessing this compound’s bioactivity?
Methodological Answer:
- In Vitro Screening : Use a randomized block design with split-plot arrangements to test cytotoxicity (e.g., MTT assay) across multiple cell lines. Include positive controls (e.g., doxorubicin) and blank solvents .
- Dose-Response Analysis : Apply nonlinear regression models (e.g., Hill equation) to calculate IC₅₀ values, ensuring replicates (n ≥ 4) to account for biological variability .
Environmental Impact: How can researchers evaluate the environmental fate of this compound?
Methodological Answer:
- Abiotic Degradation : Simulate hydrolysis (pH 4–9 buffers) and photolysis (UV-Vis irradiation) to quantify half-lives. Monitor degradation via LC-MS/MS .
- Ecotoxicology : Follow OECD Test Guidelines (e.g., OECD 201/202 for algal/daphnid toxicity). Use microcosm studies to assess bioaccumulation potential in aquatic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
